N-Desmetil imatinib (mesilato)

Descripción general

Descripción

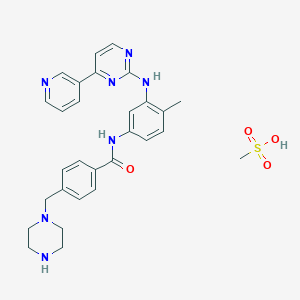

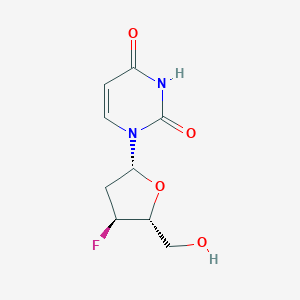

N-Desmethyl Imatinib Mesylate is a metabolite of Gleevec, a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL).

Aplicaciones Científicas De Investigación

Tratamiento de la Leucemia Mieloide Crónica (LMC)

N-Desmetil imatinib (mesilato) es un metabolito activo de imatinib, un tratamiento de primera línea para la leucemia mieloide crónica (LMC) . La farmacocinética de imatinib en pacientes con LMC se caracteriza por una gran variabilidad interindividual .

Tratamiento de los Tumores Estromales Gastrointestinales

Imatinib mesilato ha demostrado una eficacia sin precedentes como terapia de primera línea para el tratamiento de todas las fases de la leucemia mieloide crónica y los tumores estromales gastrointestinales malignos metastásicos e irresecables .

Estudios Farmacocinéticos

La farmacocinética de imatinib y su metabolito activo N-Desmetil imatinib (DMI) se caracterizan por una gran variabilidad interindividual . El monitoreo terapéutico de fármacos (TDM) de imatinib y su metabolito DMI puede ser útil para optimizar la eficacia y reducir la toxicidad del fármaco .

Química Bioanalítica

N-Desmetil imatinib (mesilato) se utiliza en química bioanalítica para la determinación de imatinib y su metabolito DMI en plasma humano . Se desarrolló un ensayo rápido, simple y sensible de cromatografía líquida/espectrometría de masas en tándem para la determinación simultánea de imatinib y su metabolito DMI .

Práctica Clínica

El ensayo desarrollado para la determinación de imatinib y su metabolito DMI en plasma humano se está utilizando con éxito en la práctica clínica para mejorar el uso seguro y efectivo de imatinib

Mecanismo De Acción

Target of Action

N-Desmethyl imatinib (mesylate), also known as Norimatinib mesylate, is a metabolite of Imatinib . Imatinib is a multi-target inhibitor of v-Abl, c-Kit, and PDGFR . These proteins are tyrosine kinases that play crucial roles in cell growth and proliferation .

Mode of Action

N-Desmethyl imatinib inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in Chronic Myeloid Leukemia (CML) . By inhibiting these tyrosine kinases, N-Desmethyl imatinib prevents the phosphorylation of proteins involved in cell cycle and proliferation pathways, thereby inhibiting the growth and proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by N-Desmethyl imatinib is the BCR-ABL signaling pathway . This pathway is crucial for cell growth and proliferation. By inhibiting the BCR-ABL tyrosine kinase, N-Desmethyl imatinib disrupts this pathway, leading to the inhibition of cell growth and proliferation .

Pharmacokinetics

Imatinib is mainly metabolized by CYP3A4/CYP3A5 to N-Desmethyl imatinib, which exhibits in vitro activity comparable to that of the parent drug . Imatinib is also a substrate of P-glycoprotein, which is a drug efflux transporter and has the potential to affect the oral bioavailability and the clearance of imatinib . The pharmacokinetics of imatinib in patients with CML are characterized by large interpatient variability .

Result of Action

The inhibition of the BCR-ABL tyrosine kinase by N-Desmethyl imatinib leads to the inhibition of cell growth and proliferation . This results in a reduction in the number of cancer cells and can lead to a decrease in the size of tumors .

Action Environment

The action of N-Desmethyl imatinib can be influenced by various environmental factors. For example, the activity of CYP3A4/CYP3A5, which metabolizes imatinib to N-Desmethyl imatinib, can be affected by other medications that the patient is taking . Additionally, genetic polymorphisms in P-glycoprotein may contribute to variability in the pharmacokinetics of imatinib .

Propiedades

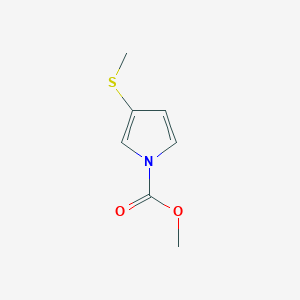

IUPAC Name |

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N7O.CH4O3S/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35;1-5(2,3)4/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTOZFXRYMYSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404844-03-7 | |

| Record name | Benzamide, N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-(1-piperazinylmethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404844-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidynyl]amino]phenyl]benzamide methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)